N-(2H-1,3-benzodioxol-5-yl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-16(18-11-5-6-14-15(9-11)23-10-22-14)7-8-19-12-3-1-2-4-13(12)24-17(19)21/h1-6,9H,7-8,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXULCHWQNVWIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of this compound is C18H17N3O7S. The compound features a benzodioxole moiety and a benzoxazole derivative, which are significant for its biological activity.
Synthesis
The synthesis typically involves multi-step organic reactions starting from benzodioxole and benzoxazole intermediates. Common reagents include amines and coupling agents like EDCI or DCC. The synthetic route is optimized for yield and purity while minimizing environmental impact.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference Drug | MIC of Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | 12.5 µg/mL | Ciprofloxacin | 1 µg/mL |
| Escherichia coli | Moderate inhibition | Ciprofloxacin | 1 µg/mL |
The compound demonstrated a significant ability to suppress the growth of Gram-negative bacteria, particularly Pseudomonas aeruginosa, while showing moderate activity against Escherichia coli .
Antioxidant Activity
The antioxidant potential was assessed using the DPPH radical scavenging method. The compound showed effective scavenging activity, indicating its potential application in preventing oxidative stress-related diseases .
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell signaling pathways .
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to downstream effects that contribute to its biological activities. This includes inhibition of bacterial growth and induction of apoptosis in cancer cells.
Molecular Docking Studies
Molecular docking studies have revealed that the compound binds effectively to target proteins involved in bacterial regulation and cancer cell proliferation. The binding affinities observed range from -5.8 to -8.2 kcal/mol, indicating strong interactions with these targets .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various derivatives of this compound, it was found that modifications to the benzodioxole ring significantly enhanced antibacterial activity against Pseudomonas aeruginosa. The study utilized agar well-diffusion methods to evaluate effectiveness .
Study 2: Antioxidant Properties
Another investigation focused on the antioxidant properties of the compound using DPPH radical scavenging assays. Results indicated a significant percentage of inhibition compared to control samples, suggesting its potential as a natural antioxidant agent .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and structurally related analogs:
Key Differences and Implications
Benzoxazol vs. Benzothiazol (Target vs. Compound)
- Sulfur’s polarizability in benzothiazol may favor hydrophobic interactions .
- Metabolic Stability : Sulfur-containing compounds (e.g., benzothiazol) are prone to oxidation, whereas benzoxazol derivatives may exhibit greater metabolic stability.
- Molecular Weight : The benzothiazol analog is heavier (+16.07 g/mol) due to sulfur substitution .
Role of the Benzodioxol Group
The 1,3-benzodioxol moiety is a common pharmacophore in bioactive compounds, contributing to improved binding affinity and resistance to enzymatic degradation. This group appears in the target compound, the benzothiazol analog (), and the MDA aldoxime analog () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
